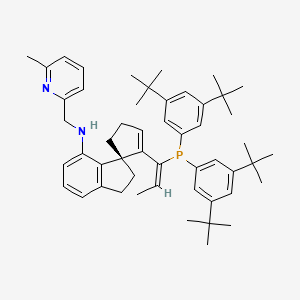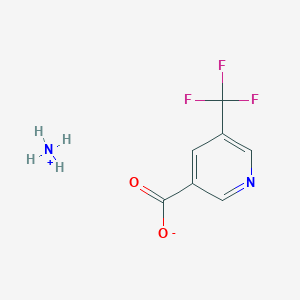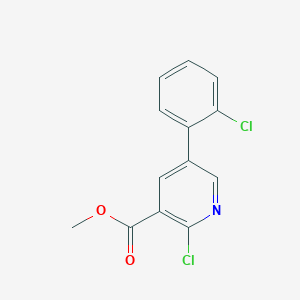![molecular formula C37H34NPS B6308327 (3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine CAS No. 1809609-40-2](/img/structure/B6308327.png)
(3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirobiindene core, a diphenylphosphanyl group, and a phenylsulfanylethylamine moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirobiindene Core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the spirobiindene structure.
Introduction of the Diphenylphosphanyl Group: This is achieved through a phosphination reaction using diphenylphosphine and a suitable catalyst.
Attachment of the Phenylsulfanylethylamine Moiety: This step involves the nucleophilic substitution of a suitable leaving group with phenylsulfanylethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
(3R)-4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphanyl group or the spirobiindene core.
Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced phosphanyl derivatives, and various substituted amines.
科学研究应用
Chemistry
In chemistry, (3R)-4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, interacting with various biological targets and pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its role as an inhibitor or activator of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts, due to its unique structural features.
作用机制
The mechanism of action of (3R)-4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity, while the phenylsulfanylethylamine moiety can interact with biological macromolecules, modulating their function.
相似化合物的比较
Similar Compounds
(3R)-4’-diphenylphosphanyl-N-(2-phenylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine: Similar structure but lacks the sulfanyl group.
(3R)-4’-diphenylphosphanyl-N-(2-methylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine: Similar structure with a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
The presence of the phenylsulfanylethyl group in (3R)-4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential for diverse applications in research and industry.
属性
IUPAC Name |
(3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34NPS/c1-4-14-30(15-5-1)39(31-16-6-2-7-17-31)34-21-11-13-29-23-25-37(36(29)34)24-22-28-12-10-20-33(35(28)37)38-26-27-40-32-18-8-3-9-19-32/h1-21,38H,22-27H2/t37-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSCBZXLKGSEX-DIPNUNPCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34NPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
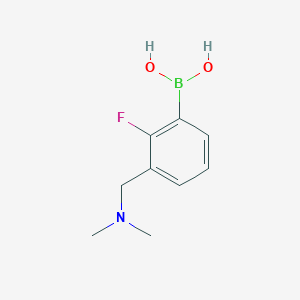
![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)
![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)
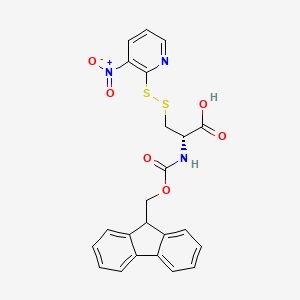
![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308275.png)
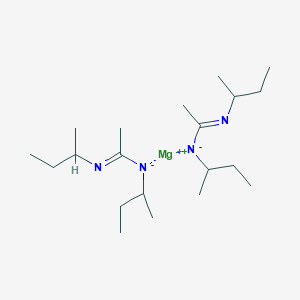
![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308286.png)
![(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium](/img/structure/B6308299.png)
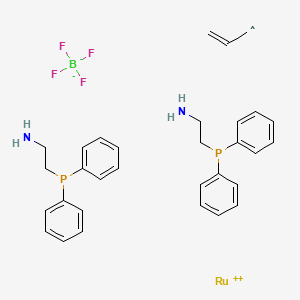
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
